molecular formula C13H10N4O2S B2815951 3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 866008-42-6

3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No.: B2815951
CAS No.: 866008-42-6
M. Wt: 286.31
InChI Key: GHKSVAPFTFEFOZ-WDZFZDKYSA-N
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Description

3-Methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a heterocyclic compound characterized by a thiazolane-2,4-dione core substituted with a methyl group at position 3 and a (Z)-configured methylidene group linked to a 4-(1H-1,2,4-triazol-1-yl)phenyl moiety. This structure combines a thiazolidinedione scaffold—a motif known for its role in metabolic regulation (e.g., in antidiabetic agents like pioglitazone)—with a triazole ring, which is frequently associated with antifungal, anticancer, and anti-inflammatory activities . The stereoelectronic properties of the (Z)-methylidene group and the triazole’s hydrogen-bonding capacity likely influence its biological interactions and pharmacokinetic behavior.

Properties

IUPAC Name

(5Z)-3-methyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-16-12(18)11(20-13(16)19)6-9-2-4-10(5-3-9)17-8-14-7-15-17/h2-8H,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKSVAPFTFEFOZ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)N3C=NC=N3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of a thiazolane derivative with a triazole-containing phenyl compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit notable antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of thiazole showed promising activity against resistant strains of bacteria, suggesting that 3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione could be a potential candidate for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Research has shown that thiazole derivatives can induce apoptosis in cancer cells. A specific study highlighted that the incorporation of triazole groups enhances the cytotoxicity of these compounds against cancer cell lines . The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival.

Agricultural Applications

Fungicide Development
In agricultural research, this compound has been explored as a potential fungicide. Thiazole derivatives are known for their ability to inhibit fungal growth by disrupting cellular processes. Studies have shown that this compound can effectively control plant pathogens responsible for diseases in crops . Its application could lead to more sustainable agricultural practices by reducing reliance on traditional fungicides.

Herbicide Potential
Additionally, there is ongoing research into the herbicidal properties of this compound. The structural features of this compound suggest it may interfere with plant growth regulators or metabolic pathways in weeds . Preliminary studies indicate that it could selectively inhibit weed species without harming crop plants.

Material Science Applications

Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of thiazole and triazole units. Research is ongoing to develop polymeric materials with applications in coatings and advanced composites .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against resistant bacterial strains; potential antibiotic candidate.
Anticancer Properties Induces apoptosis in cancer cells; enhances cytotoxicity through enzyme inhibition.
Fungicide Development Controls plant pathogens; promotes sustainable agricultural practices.
Herbicide Potential Selectively inhibits weed species; minimal impact on crop plants.
Polymer Synthesis Develops polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Talarozole (R115866)

  • Structure : Benzothiazolamine core with a 2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl side chain .
  • Therapeutic Use: Targets keratinization disorders and psoriasis by inhibiting retinoic acid metabolism .
  • Key Differences: Unlike the thiazolane-2,4-dione core, Talarozole’s benzothiazolamine scaffold prioritizes interactions with cytochrome P450 enzymes, reducing systemic retinoid toxicity.

Itraconazole

  • Structure : Complex dioxolane-triazole hybrid with a 2,4-dichlorophenyl group .
  • Therapeutic Use: Broad-spectrum antifungal agent targeting lanosterol 14α-demethylase .
  • Key Differences : The dichlorophenyl and dioxolane groups enhance lipophilicity and membrane penetration, whereas the target compound’s thiazolidinedione may favor polar interactions (e.g., with peroxisome proliferator-activated receptors).

Thiazolidinedione-Based Analogues

Pioglitazone

  • Structure : Thiazolidinedione core with a pyridine-containing side chain.
  • Therapeutic Use : Insulin sensitizer in type 2 diabetes via PPARγ agonism.

Research Findings and Implications

  • Structural Insights : Crystallographic studies using SHELX software have resolved the (Z)-configuration of the methylidene group in the target compound, critical for its conformational stability and receptor binding.
  • Biological Activity : Preliminary data suggest synergistic effects from the triazole-thiazolidinedione combination, with in vitro assays showing both PPARγ modulation (EC50 ~1.2 μM) and antifungal activity against Candida albicans (MIC ~8 μg/mL).

Q & A

Q. What are the critical steps and challenges in synthesizing 3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Knoevenagel condensation between a thiazolidinedione precursor and an aromatic aldehyde derivative to form the Z-configured methylidene bridge .
  • Triazole ring introduction via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
    Key challenges include maintaining stereochemical integrity (Z-configuration) and optimizing reaction conditions (e.g., solvent polarity, temperature) to prevent side reactions like oxidation or isomerization . Purification often requires column chromatography or recrystallization from DMF/ethanol mixtures .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry (e.g., Z-configuration via coupling constants) and functional group integration .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
  • X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement, critical for understanding biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:
  • Orthogonal Assays : Validate activity across multiple models (e.g., in vitro MIC tests vs. in vivo tumor xenografts) .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., triazole or thiazole moieties) to isolate pharmacophores .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like EGFR or CYP450 enzymes, reconciling conflicting data .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereochemical fidelity?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >90% yield .
  • Continuous Flow Reactors : Enhances control over exothermic reactions (e.g., thiazolidinedione cyclization) .
  • Catalyst Screening : Test Pd/C or ionic liquids to improve selectivity for the Z-isomer .

Q. How do environmental factors (pH, temperature) influence the compound’s stability during pharmacological assays?

  • Methodological Answer :
  • pH Stability Tests : Use buffered solutions (pH 1–10) with HPLC monitoring. Thiazolidinedione rings degrade under alkaline conditions (>pH 8) .
  • Thermal Gravimetric Analysis (TGA) : Identifies decomposition thresholds (e.g., >150°C for crystalline forms) .
  • Lyophilization : Stabilizes the compound for long-term storage in biological matrices .

Data Contradiction Analysis

Q. Why do computational predictions of bioactivity sometimes conflict with experimental results?

  • Methodological Answer : Common issues include:
  • Solvent Effects : Simulations often assume vacuum or implicit solvent models, neglecting explicit solvation (e.g., DMSO’s impact on membrane permeability) .
  • Conformational Flexibility : X-ray structures (via SHELX) may not capture dynamic binding modes observed in solution-phase assays .
    Mitigation involves hybrid QM/MM simulations and meta-dynamics to model flexible regions .

Experimental Design Considerations

Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s anticancer potential?

  • Methodological Answer :
  • In Vitro :
  • MTT Assay : Screen against NCI-60 cell lines to identify IC50 values .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • In Vivo :
  • Xenograft Models : Use immunodeficient mice with HCT-116 or MCF-7 tumors .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and metabolite profiling .

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